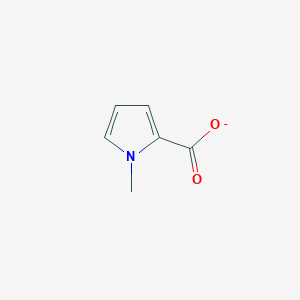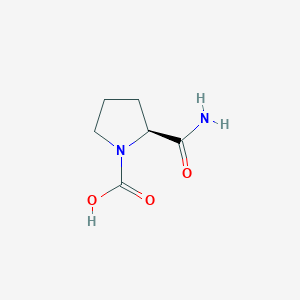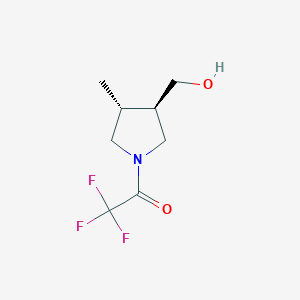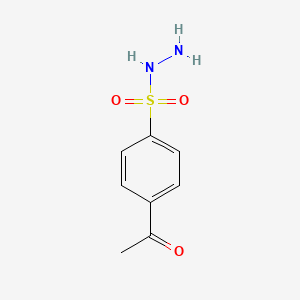![molecular formula C12H16N2O2 B12867989 (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[221]heptane-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a bicyclic azabicycloheptane core, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the azabicycloheptane core. The key steps include:
Formation of Furan-2-ylmethylamine: This can be achieved through the reaction of furfural with ammonia or an amine under reductive amination conditions.
Synthesis of Azabicycloheptane Core: This involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions to form the bicyclic structure.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the azabicycloheptane core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and the azabicycloheptane core play crucial roles in binding to these targets, leading to modulation of their activity. The carboxamide group may also participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide: can be compared with other bicyclic compounds like tropane alkaloids or other furan-containing molecules.
Tropane Alkaloids: These include compounds like atropine and cocaine, which have similar bicyclic structures but different functional groups.
Furan-Containing Molecules: These include furan derivatives like furfural and furan-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a bicyclic azabicycloheptane core, and a carboxamide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
(3S)-N-(furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(13-7-10-2-1-5-16-10)11-8-3-4-9(6-8)14-11/h1-2,5,8-9,11,14H,3-4,6-7H2,(H,13,15)/t8?,9?,11-/m0/s1 |
InChI-Schlüssel |
BGQKRVWGJITHFC-AMUVOQDHSA-N |
Isomerische SMILES |
C1CC2CC1[C@H](N2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1CC2CC1C(N2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)




![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)



